[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-ylmethyl]-carbamic acid tert-butyl ester
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Overview
Description
[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-ylmethyl]-carbamic acid tert-butyl ester: is a complex organic compound with significant potential in the fields of medicinal chemistry and pharmacology. This compound, known for its distinct structural features, plays a crucial role in various biochemical applications, offering unique properties that can be harnessed for drug development and scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-ylmethyl]-carbamic acid tert-butyl ester typically involves multiple steps
Starting Materials: The synthesis usually begins with commercially available starting materials such as (S)-2-Amino-3-methyl-butyric acid and pyrrolidine.
Step 1: Protection of the amino group in (S)-2-Amino-3-methyl-butyric acid using a protecting group like tert-butoxycarbonyl (Boc) to form Boc-(S)-2-Amino-3-methyl-butyric acid.
Step 2: The protected amino acid is then reacted with pyrrolidine under suitable conditions to form the desired pyrrolidinyl derivative.
Step 3: Deprotection of the Boc group is carried out to release the free amine, resulting in the formation of the target compound.
Industrial Production Methods
Industrial-scale production often involves optimization of reaction conditions to maximize yield and minimize costs. This might include the use of automated reactors, precise temperature control, and efficient purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to various oxidation products.
Reduction: Reduction reactions can modify the pyrrolidinyl moiety, altering its electronic and steric properties.
Common Reagents and Conditions
Oxidation: Often involves reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Utilizes reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Employs reagents such as alkyl halides, acyl chlorides, or other electrophiles in the presence of appropriate catalysts or bases.
Major Products Formed
Oxidation: Oxidized derivatives with altered functionality.
Reduction: Reduced compounds with modified pyrrolidinyl structures.
Substitution: Substituted derivatives with varied functional groups introduced onto the original structure.
Scientific Research Applications
[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-ylmethyl]-carbamic acid tert-butyl ester finds extensive applications in scientific research, particularly in the following areas:
Chemistry: As a key intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme-substrate interactions and protein modification.
Industry: Used in the synthesis of specialty chemicals and as a building block in the production of pharmaceuticals.
Mechanism of Action
The mechanism by which [1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-ylmethyl]-carbamic acid tert-butyl ester exerts its effects involves:
Molecular Targets: The compound may target specific enzymes or receptors, binding to their active sites and modulating their activity.
Pathways Involved: It can influence biochemical pathways related to neurotransmission, signal transduction, and metabolic processes.
Comparison with Similar Compounds
Unique Features
Structural Distinctiveness: The combination of the pyrrolidinyl and amino acid moieties imparts unique chemical and biological properties.
Functional Versatility: Capable of undergoing a wide range of chemical transformations.
List of Similar Compounds
[N-(tert-Butyloxycarbonyl)-L-proline methyl ester]
[tert-Butyl (S)-2-amino-3-methylbutanoate]
[N-Boc-3-aminomethylpyrrolidine]
Each of these compounds shares some structural similarities but differs in terms of reactivity, stability, and specific applications.
Properties
IUPAC Name |
tert-butyl N-[[1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidin-3-yl]methyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29N3O3/c1-10(2)12(16)13(19)18-7-6-11(9-18)8-17-14(20)21-15(3,4)5/h10-12H,6-9,16H2,1-5H3,(H,17,20)/t11?,12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBFUYBSJGVTIKU-KIYNQFGBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCC(C1)CNC(=O)OC(C)(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCC(C1)CNC(=O)OC(C)(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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